The compound Theophylline, [8-3H] is a radiolabeled form of theophylline, a methylxanthine derivative primarily used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease. The addition of the tritium isotope (³H) allows for tracking and studying the compound's metabolic pathways in biological systems. Theophylline acts as a bronchodilator and has anti-inflammatory properties, making it valuable in clinical settings.
Theophylline is naturally found in tea leaves and cocoa beans, where it acts as a stimulant. The radiolabeled version, Theophylline, [8-3H], is synthesized for research purposes and is available from chemical suppliers such as BenchChem.
Theophylline belongs to the class of methylxanthines, which are characterized by their structural similarity to caffeine and theobromine. It is classified as a pharmaceutical compound due to its therapeutic applications.
The synthesis of Theophylline, [8-3H] involves several steps that typically include the reaction of dimethyl sulfate with 6-aminouracil. A detailed synthesis method can be outlined as follows:
The molecular formula for Theophylline is , with a molecular weight of approximately 180.17 g/mol. Its structure features:
The structural representation can be described by the following key points:
Theophylline undergoes various chemical reactions that are crucial for its pharmacological activity:
Chemical reactions involving Theophylline can be monitored using techniques like thin-layer chromatography (TLC) to ensure purity and yield during synthesis .
Theophylline exerts its effects primarily through:
Research indicates that therapeutic levels of Theophylline enhance respiratory function by relaxing airway smooth muscles and reducing inflammation.
Relevant analytical methods such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) are employed for characterizing Theophylline .
Theophylline has the molecular formula C₇H₈N₄O₂ (molar mass: 180.16 g/mol) and a planar purine-derived structure consisting of a pyrimidine ring fused with an imidazole ring. Methyl groups at the N-1 and N-3 positions confer bronchodilatory properties, while the carbonyl at C-6 enhances hydrogen-bonding capability. Key stereochemical properties include:
Table 1: Atomic Properties of Theophylline
Position | Atom/Bond | Bond Angle (°) | Bond Length (Å) |
---|---|---|---|
1 | N-CH₃ | 120.1 | 1.347 |
3 | N-CH₃ | 118.9 | 1.356 |
2,6 | C=O | 122.7 | 1.224 |
8 | C-H | 119.5 | 1.080 |
Characteristic spectroscopic signatures include:
Tritium (³H) labeling at C-8 involves replacing the hydrogen atom with tritium via catalytic halogen-tritium exchange or direct synthesis with tritiated precursors. Position 8 was selected for isotopic labeling due to:
Table 2: Comparison of Labeling Positions in Theophylline
Position | Chemical Reactivity | Metabolic Vulnerability | Labeling Feasibility |
---|---|---|---|
C-8 | Low | Low | High |
N-CH₃ (1/3) | Moderate | High (demethylation) | Moderate |
C-6 | High (nucleophilic) | Moderate | Low |
The specific activity of [8-³H]-theophylline typically ranges from 15–30 Ci/mmol, sufficient for receptor binding assays without molecular distortion [3].
Receptor Binding Studies
[8-³H]-Theophylline quantifies adenosine receptor (A1/A2A/A2B) binding affinities:
Metabolic Pathway Tracing
Anti-Cancer Mechanism Elucidation
Recent studies demonstrate that theophylline downregulates oncogenic splicing factor SRSF3:
Table 3: Research Applications of [8-³H]-Theophylline
Application | Method | Key Findings |
---|---|---|
Adenosine receptor mapping | Saturation binding assays | Kd = 22 μM (A1 receptors) |
Metabolic stability assays | HPLC-scintillation coupling | 92% C8-tritium retention after liver microsome incubation |
SRSF3/p53 pathway analysis | Radioimmunoprecipitation | 70% SRSF3 reduction in breast cancer cells |
Pharmacokinetic Modeling
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8